![molecular formula C20H20N4OS2 B2953186 3-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one CAS No. 847401-03-0](/img/structure/B2953186.png)

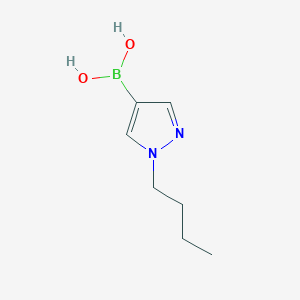

3-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

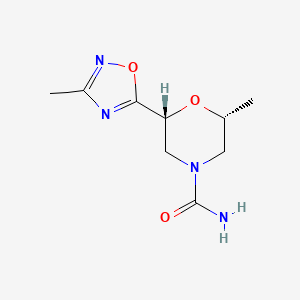

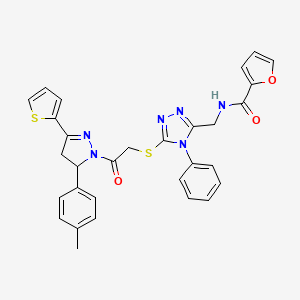

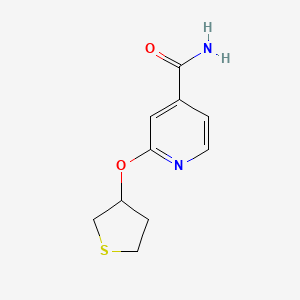

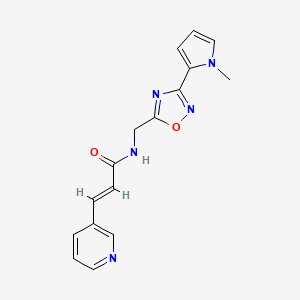

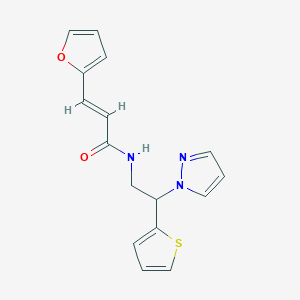

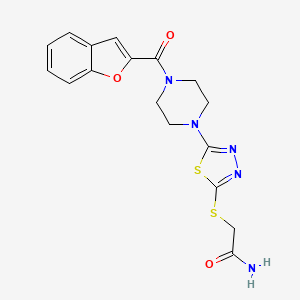

Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . Benzothiazoles, on the other hand, are aromatic organic compounds that contain a benzene ring fused to a thiazole ring.

Molecular Structure Analysis

Triazoles exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The structure of benzothiazoles is characterized by a fusion of benzene and thiazole rings .Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions, including N-alkylation and N-arylation . They can also act as ligands in the formation of metal-organic frameworks .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Triazoles are generally stable and have good thermal stability .Applications De Recherche Scientifique

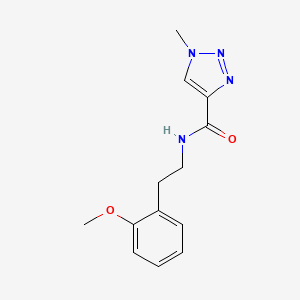

Catalyst and Synthesis Applications

A study demonstrates the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted processes, highlighting the efficiency of triazole compounds in regioselective synthesis and Fries rearrangement. This work underscores the utility of such structures in facilitating chemical transformations under environmentally friendly conditions (Moreno-Fuquen et al., 2019).

Antioxidative Activity

Research on the synthesis of S-substituted derivatives of triazole-thiones reveals compounds with significant antioxidative properties. One derivative showed exceptional antioxidant activity, suggesting potential applications in combating oxidative stress-related diseases (Tumosienė et al., 2014).

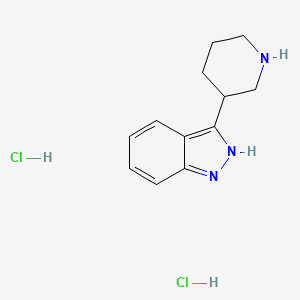

Pharmaceutical and Biological Activity

Novel benzothiazole derivatives have been synthesized and evaluated for their activities against various cancer cell lines, demonstrating significant antitumor properties. These findings suggest the potential use of benzothiazole-based structures in cancer therapy (Shi et al., 1996).

Corrosion Inhibition

Benzimidazole derivatives, related in functional group arrangement to 3-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one, have been studied as corrosion inhibitors for mild steel in acidic conditions. The results indicate high efficiency in preventing corrosion, providing insights into the protective capabilities of triazole and benzothiazole structures (Yadav et al., 2013).

Antifungal Activity

The synthesis and evaluation of novel tetrazole derivatives, including benzothiazole and benzoxazole structures, have shown significant antifungal activity. This research opens avenues for developing new antifungal agents to address resistance issues (Łukowska-Chojnacka et al., 2016).

Calcium Antagonists

Studies on benzothiazoline derivatives for their calcium antagonistic activity reveal that these compounds exhibit significant effects on Ca2+ channels. Such findings highlight the therapeutic potential of benzothiazoline structures in cardiovascular diseases (Yamamoto et al., 1988).

Mécanisme D'action

Target of action

Benzothiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. They may target various enzymes or receptors in the body, but the specific targets can vary widely depending on the exact structure of the compound.

Mode of action

The mode of action would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in cancer cell proliferation, it might inhibit the enzyme’s activity, thereby slowing down or stopping the growth of cancer cells .

Biochemical pathways

The affected pathways would also depend on the compound’s targets. If the compound targets a key enzyme in a particular biochemical pathway, it could disrupt that pathway, leading to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the way it is administered. These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its target sites in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound induces apoptosis (programmed cell death) in cancer cells, this could result in a reduction in tumor size .

Action environment

Various environmental factors can influence the action, efficacy, and stability of a compound. These can include factors like temperature, pH, and the presence of other substances that can interact with the compound. For instance, certain substances might enhance or inhibit the compound’s action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS2/c1-2-3-13-26-19-22-21-18(24(19)15-9-5-4-6-10-15)14-23-16-11-7-8-12-17(16)27-20(23)25/h4-12H,2-3,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCBDNZFYSGDFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Oxo-(2-oxo-1-benzopyran-3-yl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2953105.png)

![9-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)